molecular formula C12H18N2 B8698845 2-Cyclopentylamino-4-methyl-aniline

2-Cyclopentylamino-4-methyl-aniline

Cat. No. B8698845
M. Wt: 190.28 g/mol
InChI Key: XAUCSCFSAVMNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07384967B2

Procedure details

2-Cyclopentylamino-4-methyl-aniline (0.64 g, 68%) was prepared from cyclopentylamine (1.0 ml, 10.0 mmol) and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure W. 1-(2-Cyclopentylamino-4-methyl-phenyl)-3-thiazol-2-yl-urea (195 mg, 62%) was prepared from 2-cyclopentylamino-4-methyl-aniline (190 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])CCC[CH2:2]1.FC1C=C(C)C=CC=1[N+]([O-])=[O:15].[CH:18]1([NH:23][C:24]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:25]=2[NH2:26])[CH2:22][CH2:21][CH2:20][CH2:19]1.N[C:33]1[S:34]C=[CH:36][N:37]=1>>[CH:18]1([NH:23][C:24]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:25]=2[NH2:26])[CH2:22][CH2:21][CH2:20][CH2:19]1.[CH:18]1([NH:23][C:24]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:25]=2[NH:26][C:36]([NH:37][C:33]2[S:34][CH:2]=[CH:1][N:6]=2)=[O:15])[CH2:22][CH2:21][CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
0.77 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Step Two
Name
Quantity
190 mg
Type
reactant
Smiles
C1(CCCC1)NC1=C(N)C=CC(=C1)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC1=C(N)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 68%
Name
Type
product
Smiles
C1(CCCC1)NC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.